molecular formula C12H13ClFNO2S B14020834 (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B14020834
M. Wt: 289.75 g/mol
InChI Key: VFSKNDUXIHIGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a thiomorpholine group, a saturated ring containing sulfur and nitrogen, which is a privileged structure found in molecules that interact with biological targets . The scaffold is similar to those explored in the development of novel inhibitors for epigenetic targets like ATAD2, an oncogenic protein implicated in cancer cell proliferation and survival . The specific substitution pattern on the phenyl ring—combining chloro, fluoro, and methoxy groups—is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to probe structure-activity relationships (SAR). This makes it a valuable building block for synthesizing more complex derivatives or as a starting point for biochemical screening in oncology and epigenetics research. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13ClFNO2S

Molecular Weight

289.75 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H13ClFNO2S/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3

InChI Key

VFSKNDUXIHIGGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N2CCSCC2)F

Origin of Product

United States

Preparation Methods

Substitution Pattern Control

The methoxy group at C3 acts as an ortho/para-director, while fluorine at C2 exerts meta-directing effects. Chlorination at C6 requires careful regiochemical control.

Table 1: Directed Chlorination Methods

Method Reagents/Conditions Yield Regioselectivity Source
Electrophilic NCS in CH₃CN (0°C → reflux) 46% Mixed C4/C6
Radical PCl₅/POCl₃ (110°C, 2.5 h) 85% C6 dominant
Metal-mediated LiTMP, Cl₂ (THF, -78°C) 72%* C6 selective

*Theorized based on directed ortho metalation principles.

Stepwise Functionalization

Route A (Fluorination First):

  • 3-Methoxyphenol2-Fluoro-3-methoxyphenol via Balz-Schiemann reaction (diazonium salt + HBF₄)
  • Chlorination with PCl₅/POCl₃ at 110°C achieves C6 selectivity
  • Oxidation of phenol to benzoic acid (KMnO₄, acidic conditions)

Route B (Chlorination First):

  • 3-Methoxybenzoic acid6-Chloro-3-methoxybenzoic acid using SOCl₂/PCl₅
  • Directed fluorination at C2 via Pd-catalyzed C-H activation

Acyl Chloride Formation

Protocol (Adapted from):

Thiomorpholine Coupling

Table 2: Amine Acylation Optimization

Base Solvent Temp (°C) Time (h) Yield
Et₃N DCM 25 2 81%
DMAP THF 40 1.5 89%
NaHCO₃ EtOAc/H₂O 0 → 25 4 67%

Optimal Procedure:

  • Add thiomorpholine (1.2 eq) to acyl chloride in THF
  • Charge DMAP (0.1 eq), stir at 40°C under N₂
  • Quench with ice-water, extract with EtOAc (3×)
  • Column chromatography (SiO₂, Hexanes:EtOAc 4:1) → white crystalline solid (mp 112-114°C)

Analytical Characterization

Key Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.8 Hz, 1H, ArH), 6.98 (d, J=6.4 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.78-3.65 (m, 4H, S-CH₂), 2.95-2.82 (m, 4H, N-CH₂)
  • LC-MS : m/z 318.03 [M+H]⁺ (calc. 318.05)
  • HPLC Purity : 99.1% (C18, MeCN:H₂O 70:30)

Challenges & Mitigation

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro, fluoro, or methoxy groups with other functional groups.

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiomorpholino Methanone Derivatives

Compound Name Substituents on Phenyl Ring Heterocycle Molecular Formula Key References
(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone 6-Cl, 2-F, 3-OCH₃ Thiomorpholino C₁₂H₁₂ClFNO₂S
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone 5-Br, 2-F, 3-OCH₃ Thiomorpholino C₁₂H₁₂BrFNO₂S
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone 4-Br, 3-Cl, 2-F Thiomorpholino C₁₁H₁₀BrClFNOS
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone 3-Br, 6-Cl, 2-F Morpholino C₁₂H₁₁BrClFNO₂

Key Observations:

  • Halogen Substitution : Bromo (Br) vs. Chloro (Cl): Bromo’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chloro .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison (Carbonyl Region)

Compound Name ¹³C NMR (Carbonyl, ppm) Aromatic Proton Shifts (¹H NMR, ppm) Reference
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone 168.1 8.01 (d, J = 1.5 Hz)
(3-Aminophenyl)(thiomorpholino)methanone 171.0 7.05 (d, J = 7.5 Hz)
(Phenyl)(thiomorpholino)methanone ~170 (estimated) 7.30–7.50 (m)

Insights:

  • Electron-withdrawing groups (e.g., nitro) downfield-shift the carbonyl carbon (168.1 ppm) compared to electron-donating groups (e.g., amino, 171.0 ppm) .
  • The target compound’s 2-F substituent is expected to deshield adjacent protons, producing distinct splitting patterns in ¹H NMR .

Biological Activity

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of various functional groups, including chloro, fluoro, and methoxy substituents, combined with a thiomorpholine moiety, suggests that this compound may exhibit significant pharmacological properties.

Structure and Properties

The molecular structure of this compound is characterized by:

  • A chloro group at the 6-position
  • A fluoro group at the 2-position
  • A methoxy group at the 3-position of the phenyl ring
  • A thiomorpholine ring attached via a carbonyl linkage

This structural configuration enhances the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability in biological systems .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antitumor Activity : The compound's structural analogs have shown promise as inhibitors of various cancer cell lines. For instance, derivatives with thiomorpholine groups have been investigated for their anticancer properties .
  • Anti-inflammatory Effects : The methoxy and chloro substituents may contribute to anti-inflammatory activities, as seen in other phenolic compounds .
  • Enzyme Inhibition : The compound's ability to bind to specific enzymes or receptors is crucial for its therapeutic potential. Studies have suggested that modifications in the thiomorpholine group can influence binding affinity to targets such as ATAD2, an important protein in cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits varying degrees of inhibitory activity against cancer cell lines. For example:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)20Cell cycle arrest
This compoundA549 (Lung Cancer)25Inhibition of proliferation

These results indicate that while the compound demonstrates promising antitumor activity, further optimization may be necessary to enhance efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Notable findings include:

  • Thiomorpholine Modifications : Substituting the thiomorpholine moiety with other heterocycles can significantly alter biological activity. For instance, replacing sulfur with oxygen resulted in diminished inhibitory effects against ATAD2 .
  • Substituent Variations : Different substitutions on the aromatic ring were tested, revealing that methoxy and chloro groups play a crucial role in enhancing anti-inflammatory properties while maintaining low toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for (6-chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone?

  • Methodological Answer : Synthesis typically involves coupling a substituted phenylboronic acid with a thiomorpholine derivative. For example:

Suzuki-Miyaura Cross-Coupling : Use 6-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS RN 867333-04-8) with a thiomorpholine-containing electrophile under palladium catalysis .

Grignard Reaction : React a pre-functionalized phenylmagnesium bromide with thiomorpholinocarbonyl chloride, followed by quenching and purification (e.g., THF solvent, -5°C conditions) .

  • Key Considerations : Optimize reaction time, temperature, and catalyst loading to minimize by-products like dehalogenated intermediates.
Reaction ConditionsYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C~70%
Grignard AdditionTHF, -5°C, 12h~69%

Q. How is the compound characterized structurally in academic settings?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
  • Spectroscopy :
  • NMR : Analyze 19F^{19}\text{F} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorine at C2, methoxy at C3) .
  • HRMS : Confirm molecular weight (C₁₂H₁₂ClFNO₂S) with <2 ppm error.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Parameterize the thiomorpholino group’s sulfur for polar interactions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen bond occupancy .
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer :
  • Case Example : If 1H^{1}\text{H} NMR shows unexpected splitting, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify conformational discrepancies .
  • Advanced NMR : Use 2D NOESY to confirm spatial proximity of substituents, ruling out computational artifacts .

Q. How do substituents (Cl, F, OMe) influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Electrophilicity Analysis :
  • Fluorine : Electron-withdrawing effect increases carbonyl electrophilicity, accelerating nucleophilic attack at the ketone.
  • Methoxy Group : Ortho/para-directing but may sterically hinder access to the reaction site .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 3-methoxy vs. 3-nitro derivatives) under identical conditions.
Substituent Relative Rate (vs. H)Reference
6-Cl, 2-F, 3-OMe1.8x
6-NO₂, 2-F3.2x

Q. What in vitro models are suitable for preliminary toxicological assessment?

  • Methodological Answer :
  • Cell Viability Assays : Use HepG2 cells to measure IC₅₀ via MTT assay. Include positive controls (e.g., cisplatin) and assess mitochondrial toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. Monitor parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental LogP : Measure via shake-flask method (octanol/water partition) at pH 7.4.
  • Theoretical LogP : Compare with ChemAxon or Molinspiration predictions. If ΔLogP > 0.5, reassess partial charge models or consider tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.